REACTION_SMILES
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[CH3:11][C:12](=[O:13])[O:14][C:15](=[O:16])[CH3:17].[CH3:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[NH2:1][c:2]1[c:3]([C:7](=[O:8])[O:9][CH3:10])[s:4][cH:5][cH:6]1>>[NH:1]([c:2]1[c:3]([C:7](=[O:8])[O:9][CH3:10])[s:4][cH:5][cH:6]1)[C:12]([CH3:11])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1sccc1N
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Name
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Type
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product
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Smiles
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COC(=O)c1sccc1NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |